(E)-4-(N,N-dipropylsulfamoyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide
Description
The compound (E)-4-(N,N-dipropylsulfamoyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide features a benzamide core substituted with a dipropylsulfamoyl group at the para position and a benzo[d]thiazole ring system at the amide nitrogen.
The presence of the sulfamoyl group enhances solubility and may modulate receptor binding, while the benzo[d]thiazole ring contributes to aromatic stacking interactions.
Properties
IUPAC Name |
4-(dipropylsulfamoyl)-N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4S2/c1-5-14-25(15-6-2)31(27,28)17-12-10-16(11-13-17)21(26)23-22-24(3)20-18(29-4)8-7-9-19(20)30-22/h7-13H,5-6,14-15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQMQDTZXHUTAEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(C=CC=C3S2)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-4-(N,N-dipropylsulfamoyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a compound of interest due to its potential biological activity, particularly in the fields of antimicrobial and anticancer research. This article reviews the compound's biological properties, synthesizing existing literature and research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Sulfamoyl group : Enhances solubility and biological activity.
- Benzo[d]thiazole moiety : Known for various biological activities, including antimicrobial and anticancer properties.
- Methoxy and methyl substitutions : These groups can modulate the compound's interaction with biological targets.
Molecular Formula
Molecular Weight
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing thiourea moieties have shown promising results against various bacterial strains, including Escherichia coli and Staphylococcus aureus .
Case Study: Antibacterial Effects
A study investigating benzoylthiourea derivatives found that certain substitutions led to enhanced antibacterial activity. The presence of fluorine atoms in specific positions on the phenyl ring correlated with increased efficacy against biofilm-forming bacteria . This suggests that modifications to the structure of this compound could similarly enhance its antimicrobial properties.
Anticancer Activity
The benzo[d]thiazole component is notable for its anticancer activity. Compounds with this moiety have been linked to the inhibition of tumor growth in various cancer models. Research indicates that such compounds can induce apoptosis in cancer cells, making them potential candidates for further development as anticancer agents .
Research Findings
- In vitro Studies : Compounds similar to this compound have been shown to exhibit cytotoxic effects on cancer cell lines, with IC50 values indicating effective concentrations for inducing cell death .
- Mechanism of Action : The proposed mechanisms include the disruption of cellular signaling pathways involved in proliferation and survival, leading to increased apoptosis rates in treated cells .
Summary of Biological Activities
Comparison with Similar Compounds
Heterocyclic Core Variations
- Triazole Derivatives (Compounds [7–9], ) : These compounds feature a 1,2,4-triazole ring fused to sulfonylphenyl and difluorophenyl groups. Unlike the target compound’s benzo[d]thiazole system, triazoles exhibit tautomerism between thione and thiol forms, which can alter reactivity and binding modes. The absence of a C=O group in triazoles (confirmed by IR) contrasts with the benzamide’s carbonyl in the target compound .
- Thiadiazole Derivatives (Compound 6, ): The N-(thiadiazol-2-ylidene)benzamide structure shares a similar amide linkage but replaces the benzo[d]thiazole with a thiadiazole ring.
Substituent Comparisons
- Sulfamoyl vs. Sulfonyl Groups : The target compound’s N,N-dipropylsulfamoyl group (–SO₂N(Pr)₂) differs from the sulfonyl (–SO₂–) groups in triazole derivatives (). The dipropyl chains may improve lipophilicity, whereas sulfonyl groups in triazoles contribute to polar interactions .
- Methoxy and Methyl Substituents : The 4-methoxy-3-methyl substitution on the benzo[d]thiazole in the target compound is analogous to the methoxybenzylidene group in ’s triazole derivative. Both substituents enhance electron-donating effects, but the methyl group adds steric hindrance absent in simpler methoxy derivatives .
IR and NMR Data
Bioactivity Comparisons
- Immunomodulation: While highlights variability in glycolipid immunostimulatory effects, the target compound’s sulfamoyl group may interact with Toll-like receptors (TLRs) or similar pathways, analogous to sulfonamide drugs .
Tabulated Comparison of Key Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
